molecular formula C11H16N2O B3021299 2-amino-N-ethyl-3-phenylpropanamide CAS No. 131100-60-2

2-amino-N-ethyl-3-phenylpropanamide

Cat. No. B3021299
M. Wt: 192.26 g/mol
InChI Key: GSWXUVSUISRNSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-amino-N-ethyl-3-phenylpropanamide is a derivative of propanamide with potential applications in various fields, including medicinal chemistry. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their synthesis, structure, and properties, which can be extrapolated to understand 2-amino-N-ethyl-3-phenylpropanamide.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with careful selection of reagents and conditions to ensure the desired chemoselectivity. For instance, the synthesis of 4-amino-N-[2 (diethylamino) ethyl] benzamide tetraphenylborate ion-associate complex is achieved through an ion-associate reaction at room temperature, which is a green chemistry approach . Similarly, the synthesis of enantiopure (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide derivatives is performed using a one-pot synthesis method, highlighting the importance of efficient synthetic routes . These methods could potentially be adapted for the synthesis of 2-amino-N-ethyl-3-phenylpropanamide by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-amino-N-ethyl-3-phenylpropanamide is characterized using various spectroscopic techniques. For example, the structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide is elucidated using HNMR and LC-MS, and its crystal structure is determined using X-ray crystallography . These techniques could be employed to determine the molecular structure of 2-amino-N-ethyl-3-phenylpropanamide and to confirm its purity and identity.

Chemical Reactions Analysis

Chemoselective reactions are crucial for the synthesis of complex molecules. The study of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide demonstrates chemoselective reactions with dihaloalkanes and aldehydes to obtain hexahydro-4-pyrimidinones or oxazolidines . Understanding the reactivity and selectivity of similar compounds can provide insights into the potential chemical reactions that 2-amino-N-ethyl-3-phenylpropanamide might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are often determined using computational methods alongside experimental techniques. The ion-associate complex mentioned in one study is characterized by its infrared spectra, NMR, elemental analysis, and mass spectrometry, and its electronic characteristics are computed using density functional theory (DFT) . These methods can be applied to 2-amino-N-ethyl-3-phenylpropanamide to predict its reactivity, stability, and interactions with biological targets.

properties

IUPAC Name

2-amino-N-ethyl-3-phenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-2-13-11(14)10(12)8-9-6-4-3-5-7-9/h3-7,10H,2,8,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWXUVSUISRNSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(CC1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-ethyl-3-phenylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-N-ethyl-3-phenylpropanamide
Reactant of Route 2
Reactant of Route 2
2-amino-N-ethyl-3-phenylpropanamide
Reactant of Route 3
Reactant of Route 3
2-amino-N-ethyl-3-phenylpropanamide
Reactant of Route 4
Reactant of Route 4
2-amino-N-ethyl-3-phenylpropanamide
Reactant of Route 5
Reactant of Route 5
2-amino-N-ethyl-3-phenylpropanamide
Reactant of Route 6
Reactant of Route 6
2-amino-N-ethyl-3-phenylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.